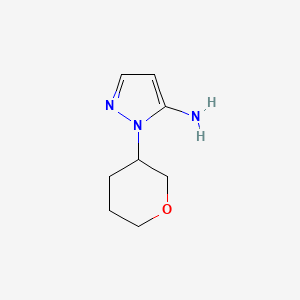

1-(oxan-3-yl)-1H-pyrazol-5-amine

Description

1-(Oxan-3-yl)-1H-pyrazol-5-amine (CAS: 1349708-97-9) is a pyrazole derivative substituted with an oxetane (oxan-3-yl) group at the 1-position and an amine group at the 5-position. Its molecular formula is C₆H₉N₃O (molecular weight: 139.16 g/mol). This compound is primarily used as a building block in medicinal chemistry and materials science due to its structural versatility. The oxetane ring enhances metabolic stability and solubility, making it valuable in drug discovery .

Propriétés

IUPAC Name |

2-(oxan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKRTONHTLKVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of oxan-3-yl derivatives with pyrazole precursors under controlled conditions. One common method includes the use of oxan-3-yl halides reacting with pyrazole amines in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(oxan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxan-3-yl-pyrazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

1-(Oxan-3-yl)-1H-pyrazol-5-amine serves as a versatile scaffold for synthesizing more complex heterocyclic systems. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biology

The compound has been studied for its role as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, modulating biological pathways which can be crucial in understanding disease mechanisms.

Medicine

Research indicates potential therapeutic applications of this compound in:

- Anti-inflammatory Agents : The compound may inhibit pathways involved in inflammation.

- Anticancer Agents : Preliminary studies suggest activity against various cancer cell lines, indicating its potential as a lead compound for drug development.

Recent studies have highlighted the biological activities of this compound derivatives:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Casein Kinase 1δ/ε | |

| Anticancer Activity | Selective cytotoxicity against PANC-1 cells | |

| Antimicrobial Effects | Broad-spectrum activity against pathogens |

Case Study 1: Anticancer Potential

In a study evaluating various pyrazole derivatives, this compound demonstrated significant cytotoxic effects against pancreatic ductal adenocarcinoma (PANC-1) cell lines. The mechanism involves inhibition of specific kinases related to cancer progression, showcasing its potential as a therapeutic agent for cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of this compound revealed that it could effectively modulate inflammatory responses in vitro. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing new anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of 1-(oxan-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxan-3-yl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 1-(oxan-3-yl)-1H-pyrazol-5-amine with structurally related compounds:

Regioisomeric Variations

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (): Regioisomeric switching of substituents (fluorophenyl and pyridyl) shifts biological targets. Inhibits cancer-related kinases (e.g., VEGFR2, EGFR) instead of p38α MAP kinase, unlike its positional isomer . Comparison: The oxetane group in this compound provides a neutral, non-aromatic substituent, reducing off-target interactions.

Oxetane vs. Other Saturated Rings

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Data of Pyrazol-5-amine Derivatives

Activité Biologique

1-(Oxan-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring with an oxane substituent. This unique structure contributes to its potential applications in medicinal chemistry and various biological fields. The compound's molecular formula is , with a molecular weight of approximately 166.18 g/mol.

Chemical Structure

The structural formula of this compound is represented as follows:

The presence of the oxan group enhances its solubility and may influence its interaction with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. Preliminary research indicates that the compound may exhibit:

- Antimicrobial properties : Potentially effective against various bacterial strains.

- Anti-inflammatory effects : May inhibit inflammatory pathways.

- Anticancer activity : Investigated for its potential in cancer treatment.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds can effectively inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .

| Compound | Cytokine Inhibition | Concentration (µM) |

|---|---|---|

| This compound | TNF-alpha (up to 85%) | 10 |

| This compound | IL-6 (up to 93%) | 10 |

Study on Anticancer Properties

A study investigated the anticancer potential of various pyrazole derivatives, including those similar to this compound. Results showed that certain compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Enzyme Inhibition Studies

Further research has highlighted the ability of this compound to act as an enzyme inhibitor, particularly in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's structural features allow it to bind effectively to active sites on target enzymes, thus inhibiting their activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(oxan-3-y)-1H-pyrazol-5-amines, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Ethylpyrazole | 0.75 | Variation in substituent positions; simpler structure |

| 1-(Oxan-2-yloxy)-1H-pyrazol-5-amines | 0.80 | Contains an oxan group; potential for similar reactivity |

These comparisons highlight how the specific substitution pattern on the pyrazole ring influences both chemical reactivity and biological activity.

Q & A

Basic: What synthetic routes are commonly employed for 1-(oxan-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling oxan-3-yl derivatives with pyrazole precursors. For example, analogs like 5-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine are synthesized via dehydrating agents (e.g., thionyl chloride) under reflux to facilitate ester-to-amide conversions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature : Reflux conditions (~80–100°C) optimize reaction kinetics while minimizing side reactions.

- Catalysts : Base catalysts (e.g., NaH) improve regioselectivity in pyrazole functionalization .

Advanced: How can conflicting spectroscopic data (NMR, MS) for this compound derivatives be resolved?

Discrepancies often arise from tautomerism or stereochemical variations. Methodological strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria between tautomers (e.g., pyrazole ring proton shifts) .

- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Core techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., oxan-3-yl methylene protons at δ 3.5–4.0 ppm) and carbon backbone .

- IR spectroscopy : Confirms N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

- LC-MS : Monitors purity and detects intermediates during multi-step syntheses .

Advanced: How do steric and electronic effects of the oxan-3-yl group influence reactivity in cross-coupling reactions?

The oxan-3-yl moiety introduces:

- Steric hindrance : The tetrahydropyran ring restricts access to the pyrazole’s N–H site, reducing undesired nucleophilic attacks .

- Electronic modulation : Oxygen in the oxan ring withdraws electron density, enhancing electrophilic substitution at the pyrazole’s C4 position .

- Example: In Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) mitigate steric clashes .

Basic: What safety protocols are recommended for handling this compound in the lab?

Based on structurally similar pyrazoles (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine):

- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- First aid : Immediate rinsing with water for skin contact; medical consultation for ingestion .

Advanced: How can computational methods predict the biological activity of this compound?

- Molecular docking : Screens against targets (e.g., kinases) using software like AutoDock. For analogs, pyrazole-amine groups form hydrogen bonds with catalytic lysine residues .

- QSAR models : Correlates substituent effects (e.g., oxan ring size) with antimicrobial IC50 values .

- MD simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Basic: What purification methods are optimal for isolating this compound?

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (10–40%) resolves polar byproducts .

- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) separate enantiomers .

Advanced: How can crystallographic data resolve ambiguities in the tautomeric state of this compound?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) unambiguously assigns tautomers:

- Example : For 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, X-ray data confirmed the 1H-pyrazole tautomer via N–H bond lengths (1.01 Å) .

- Twinned data : Use SQUEEZE in PLATON to model disordered solvent molecules .

Basic: What are the documented biological activities of structurally related pyrazole-amine derivatives?

- Antimicrobial : Pyrazole analogs inhibit E. coli (MIC = 8 µg/mL) via dihydrofolate reductase binding .

- Anticancer : 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine induces apoptosis in HeLa cells (IC50 = 12 µM) .

- Enzyme inhibition : Pyrazole-amines block COX-2 (IC50 = 0.8 µM) through competitive binding .

Advanced: How can reaction optimization address low yields in the alkylation of this compound?

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. DMSO), and base (K2CO3 vs. Cs2CO3) to identify robust conditions .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 min, improving yield by 20% .

- In situ FTIR monitoring : Detects intermediate formation to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.